O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
CAS No.: 2411640-45-2
Cat. No.: VC11648809
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411640-45-2 |
|---|---|
| Molecular Formula | C15H23NO5 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 4-O-tert-butyl 6-O-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate |
| Standard InChI | InChI=1S/C15H23NO5/c1-5-20-12(18)10-9-16(13(19)21-14(2,3)4)15(6-7-15)8-11(10)17/h10H,5-9H2,1-4H3 |
| Standard InChI Key | FOXANQGWZGGWSC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its 4-azaspiro[2.5]octane core, a bicyclic system comprising a six-membered ring fused to a three-membered ring via a nitrogen atom. At position 4, a tert-butyloxycarbonyl (Boc) group is attached, while position 6 bears an ethyl carboxylate moiety. The 7-oxo group introduces a ketone functionality, enhancing reactivity .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of O4-tert-butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate typically involves multi-step protocols:
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Spirocyclic Core Formation: Cycloaddition reactions, such as [2+1] cyclizations between diazo compounds and olefins, construct the azaspiro[2.5]octane skeleton.
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Functionalization: Sequential esterification introduces the tert-butyl and ethyl carboxylate groups. The Boc group is often installed using di-tert-butyl dicarbonate (Boc anhydride), while ethyl chloroformate may acylate the secondary amine .
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Oxidation: A ketone is introduced at position 7 via oxidation of a secondary alcohol intermediate using agents like Jones reagent or pyridinium chlorochromate (PCC).
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cycloaddition | Diazo compound, olefin, Rh catalyst | Construct spirocyclic core |
| 2 | Boc Protection | Boc anhydride, DMAP, DCM | Install tert-butyl carboxylate |
| 3 | Ethyl Esterification | Ethyl chloroformate, base | Introduce ethyl carboxylate |
| 4 | Oxidation | PCC, CH2Cl2 | Form 7-oxo group |
Reactivity and Derivatization
The compound’s functional groups enable diverse transformations:
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing a free amine for further functionalization.
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Ester Hydrolysis: Basic conditions (e.g., NaOH/EtOH) hydrolyze the ethyl ester to a carboxylic acid .
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Ketone Reactions: The 7-oxo group participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH4) to form secondary alcohols.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s spirocyclic structure mimics bioactive motifs found in natural products and drugs. Its rigidity and three-dimensional geometry make it valuable for:
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Protease Inhibitor Design: Spirocycles often occupy enzyme active sites with high affinity. For example, similar azaspiro compounds inhibit HIV-1 protease.
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Kinase Modulators: The tert-butyl and ethyl esters serve as directing groups in metal-catalyzed cross-coupling reactions to append pharmacophores .
Case Study: Antiviral Agent Development
While direct biological data for this compound is limited, structural analogs demonstrate antiviral activity. For instance, spirocyclic pyrrolidines inhibit hepatitis C virus (HCV) NS5A protein by disrupting viral replication. The ethyl ester in O4-tert-butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate may enhance cell permeability, a critical factor in drug bioavailability .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poor aqueous solubility (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions due to ester groups .
ADMET Considerations
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Absorption: The compound’s logP (estimated 2.1) suggests moderate lipophilicity, favoring passive diffusion across cell membranes.
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Metabolism: Esterases in human plasma may hydrolyze the ethyl ester, generating carboxylic acid metabolites .
Future Directions and Challenges
Expanding Synthetic Utility
Recent advances in asymmetric catalysis could enable enantioselective synthesis of this spirocyclic compound, addressing the need for chiral building blocks in drug discovery.
Biological Screening
Despite its synthetic appeal, in vitro and in vivo data remain scarce. Prioritizing assays for cytotoxicity, antimicrobial activity, and target engagement (e.g., kinase panels) is essential to unlock therapeutic potential .
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